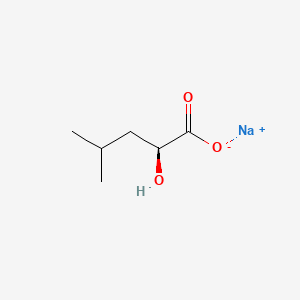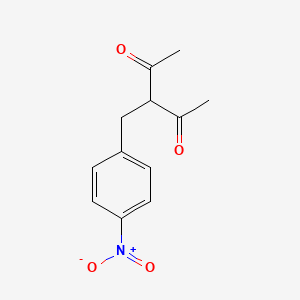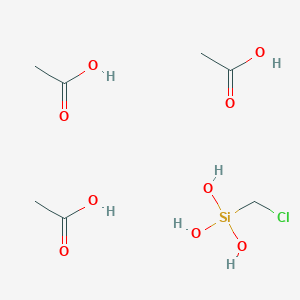
Acetic acid;chloromethyl(trihydroxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;chloromethyl(trihydroxy)silane is a compound that combines the properties of both acetic acid and chloromethyl(trihydroxy)silane Acetic acid is a simple carboxylic acid known for its use in vinegar, while chloromethyl(trihydroxy)silane is a silicon-based compound often used in various industrial applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;chloromethyl(trihydroxy)silane typically involves the reaction of chloromethyl(trihydroxy)silane with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts used in this reaction include sulfuric acid or phosphoric acid, which help in the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of continuous flow reactors also enhances safety and efficiency in large-scale production.
化学反应分析
Types of Reactions
Acetic acid;chloromethyl(trihydroxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silicon-based oxides.
Reduction: Reduction reactions can convert the compound into different silicon-containing species.
Substitution: The chloromethyl group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the chloromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon-based oxides, while substitution reactions can produce a variety of functionalized silanes.
科学研究应用
Acetic acid;chloromethyl(trihydroxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various silicon-based compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties.
作用机制
The mechanism of action of acetic acid;chloromethyl(trihydroxy)silane involves the interaction of its functional groups with target molecules. The chloromethyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with various substrates. The trihydroxy group enhances the compound’s solubility and reactivity, facilitating its incorporation into different chemical systems.
相似化合物的比较
Similar Compounds
Chloromethyltrimethoxysilane: Similar in structure but with methoxy groups instead of hydroxyl groups.
Acetic acid;trimethylsilyl ester: Contains a trimethylsilyl group instead of a chloromethyl group.
Chloromethyltriethoxysilane: Similar but with ethoxy groups instead of hydroxyl groups.
Uniqueness
Acetic acid;chloromethyl(trihydroxy)silane is unique due to the presence of both acetic acid and chloromethyl(trihydroxy)silane moieties. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it suitable for a variety of applications in research and industry.
属性
CAS 编号 |
51783-25-6 |
|---|---|
分子式 |
C7H17ClO9Si |
分子量 |
308.74 g/mol |
IUPAC 名称 |
acetic acid;chloromethyl(trihydroxy)silane |
InChI |
InChI=1S/3C2H4O2.CH5ClO3Si/c3*1-2(3)4;2-1-6(3,4)5/h3*1H3,(H,3,4);3-5H,1H2 |
InChI 键 |
NFWJMYPXQDWRGU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C([Si](O)(O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


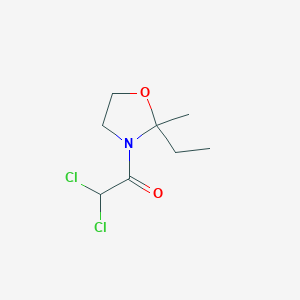
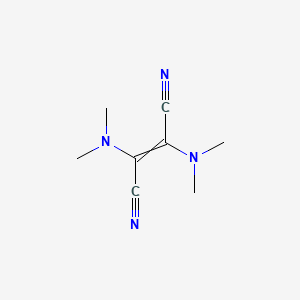
![9,10-Di([1,1'-biphenyl]-2-yl)anthracene](/img/structure/B14637542.png)
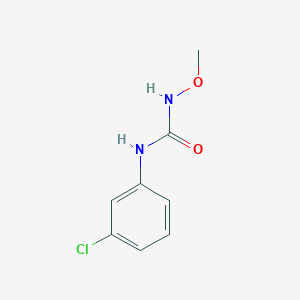

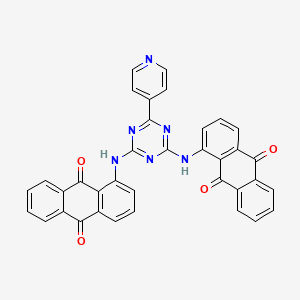

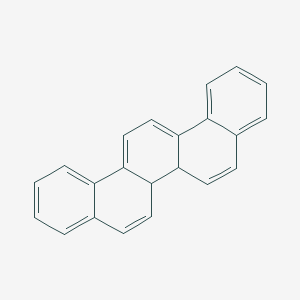
![4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile](/img/structure/B14637573.png)
